N-[4-(dimethylamino)phenyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide N-[4-(dimethylamino)phenyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1014028-61-5
VCID: VC11872996
InChI: InChI=1S/C16H22N4O2/c1-5-20-11-14(16(18-20)22-6-2)15(21)17-12-7-9-13(10-8-12)19(3)4/h7-11H,5-6H2,1-4H3,(H,17,21)
SMILES: CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=C(C=C2)N(C)C
Molecular Formula: C16H22N4O2
Molecular Weight: 302.37 g/mol

N-[4-(dimethylamino)phenyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide

CAS No.: 1014028-61-5

Cat. No.: VC11872996

Molecular Formula: C16H22N4O2

Molecular Weight: 302.37 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(dimethylamino)phenyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide - 1014028-61-5

Specification

CAS No. 1014028-61-5
Molecular Formula C16H22N4O2
Molecular Weight 302.37 g/mol
IUPAC Name N-[4-(dimethylamino)phenyl]-3-ethoxy-1-ethylpyrazole-4-carboxamide
Standard InChI InChI=1S/C16H22N4O2/c1-5-20-11-14(16(18-20)22-6-2)15(21)17-12-7-9-13(10-8-12)19(3)4/h7-11H,5-6H2,1-4H3,(H,17,21)
Standard InChI Key HTUUYNQNNWQNQI-UHFFFAOYSA-N
SMILES CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=C(C=C2)N(C)C
Canonical SMILES CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=C(C=C2)N(C)C

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a pyrazole ring substituted at the 1-position with an ethyl group, at the 3-position with an ethoxy group, and at the 4-position with a carboxamide moiety linked to a 4-(dimethylamino)phenyl group. The dimethylamino group enhances solubility and potential receptor binding, while the ethoxy substituent may influence metabolic stability .

Table 1: Key Molecular Properties

PropertyValue
CAS No.1014028-61-5
Molecular FormulaC16H22N4O2\text{C}_{16}\text{H}_{22}\text{N}_4\text{O}_2
Molecular Weight302.37 g/mol
IUPAC NameN-[4-(Dimethylamino)phenyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide

X-ray crystallography of analogous pyrazole derivatives reveals that the pyrazole ring often forms dihedral angles of 30–35° with adjacent aromatic systems, a feature that may optimize interactions with biological targets .

Synthesis and Optimization

Table 2: Representative Synthesis Conditions for Analogues

StepReagents/ConditionsYieldReference
1DCM, STAB, acetic acid, room temperature75%
2Purification via HPLC>95%

Analytical Characterization

Structural confirmation relies on:

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR to verify substituent positions.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) for molecular ion detection .

  • HPLC: Purity assessment (>95% typical for research-grade compounds).

Biological Significance and Mechanisms

Anti-Inflammatory Activity

Recent studies highlight pyrazole carboxamides as COX-2 inhibitors. Compound 119b (IC50_{50} = 0.02 μM for COX-2) demonstrates that electron-donating groups improve selectivity over COX-1 . The subject compound’s dimethylamino-phenyl group aligns with this pharmacophore model .

Table 3: Comparative Biological Activities of Pyrazole Analogues

CompoundTargetIC50_{50}Reference
1j (BRAF inhibitor)BRAF kinase0.24 μM
119bCOX-20.02 μM
122aSodium55.65 μg/mL

Applications in Drug Development

Kinase Inhibition

The compound’s pyrazole core is structurally congruent with type I BRAF inhibitors, which bind to the active kinase conformation . Molecular docking studies of similar compounds predict hydrogen bonding with key residues (e.g., Cys532 in BRAF) .

Antimicrobial Agents

Pyrazole derivatives with 4-carboxamide groups show broad-spectrum activity against Gram-positive bacteria (MIC = 2–8 μg/mL) . The ethoxy group may disrupt microbial membrane integrity, a hypothesis warranting experimental validation .

Research Gaps and Future Directions

Despite structural promise, in vitro and in vivo data for N-[4-(dimethylamino)phenyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide remain absent. Priority investigations should include:

  • Enzymatic Assays: Screening against BRAF, COX-2, and microbial targets.

  • ADMET Profiling: Assessing solubility, metabolic stability, and toxicity.

  • X-ray Crystallography: Resolving binding modes with biological targets .

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